molecular formula C14H12FNO5 B1334872 [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid CAS No. 309270-57-3

[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid

Cat. No. B1334872
M. Wt: 293.25 g/mol
InChI Key: DTPGSPZPVXHQQY-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. The specific structure mentioned includes a 4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl core with acetyl and acetic acid substituents, as well as a 4-fluoro-phenyl group. This structure suggests a complex molecule with potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. The papers provided offer insights into related synthetic methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives is achieved through an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although the target compound is not directly mentioned, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a planar pyrrole ring, which can influence the overall geometry of the molecule. For example, in the case of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, the phenyl rings were found to lie at an angle of nearly 50° with respect to the planar pyrrole ring . This information is relevant as the presence of the 4-fluoro-phenyl group in the target compound could similarly affect its molecular geometry.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, often facilitated by the reactivity of the pyrrole ring and its substituents. The reaction features of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters with acetone and p-toluidine lead to the formation of regioisomeric esters of pyrrole-3-carboxylic acids . This suggests that the target compound could also participate in multi-component reactions, potentially leading to a variety of regioisomeric products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, extensive hydrogen bonding is observed in the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid due to the carboxylic acid functional groups . The acetic acid disolvate form of this compound also suggests solubility in certain solvents, which could be relevant for the target compound. Additionally, the crystal structure of a related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, provides insights into the stability of the sugar moiety and the conformation of acetyl groups . These details could inform predictions about the stability and conformational preferences of the target compound's acetyl and acetic acid substituents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Similar compounds, such as [2-aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids, have been synthesized using a three-component reaction involving α-ketoglutaric acid or its diethyl ester, 3-amino-5-methylisoxazole, and aromatic aldehydes (Sakhno et al., 2021).
  • Chemical Structure Analysis : The chemical structures of similar compounds have been confirmed using various spectroscopic techniques, including IR, 1H NMR spectroscopy, and X-ray diffraction analysis (Mukovoz et al., 2015).

Biomedical Research

  • Antimicrobial Activity : Certain derivatives, like hydrazide–hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, show antimicrobial activity against clinical and standard Candida pathogens (Koçyiğit-Kaymakçıoğlu et al., 2012).

Organic Chemistry

  • Synthesis of Pyrrol-1-yl Compounds : Studies have explored the synthesis of compounds like Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, highlighting the relevance of pyrrol-1-yl compounds in material science (Bingöl et al., 2005).
  • Molecular Docking Studies : Derivatives of the compound have been synthesized and evaluated for anti-oxidant activity and anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).

Safety And Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5/c1-7(17)11-12(8-2-4-9(15)5-3-8)16(6-10(18)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPGSPZPVXHQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386649
Record name [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid

CAS RN

309270-57-3
Record name [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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